2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE is a synthetic organic compound characterized by the presence of a hydrazinecarbonyl group linked to a furan ring and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazinecarboxamide, followed by the reaction with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced furan rings.
Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to cell signaling, protein interactions, and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
- 1-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE
- 1-{N’-[(E)-(2,5-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE
- 1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE
Uniqueness: The uniqueness of 1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE lies in its specific substitution pattern on the phenyl ring and the presence of both hydrazinecarbonyl and furan moieties. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H11Cl2N3O3 |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-(furan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C14H11Cl2N3O3/c15-11-5-1-3-9(12(11)16)7-18-19-14(21)13(20)17-8-10-4-2-6-22-10/h1-7H,8H2,(H,17,20)(H,19,21)/b18-7+ |
InChI Key |
SURVBCPEYWKBDL-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C(=O)NCC2=CC=CO2 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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